tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H35N7O3 and its molecular weight is 505.623. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate is an intermediate in the commercial development of palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . These kinases are crucial for cell cycle progression and DNA replication .
Mode of Action
The compound, this compound, interacts with its targets, CDK 4/6, by binding to the ATP pocket of these kinases . This binding inhibits the kinase activity, thereby halting the cell cycle progression from G1 to S phase .
Biochemical Pathways
The inhibition of CDK 4/6 by this compound affects the Retinoblastoma (Rb) pathway . In a normal cell cycle, CDK 4/6 phosphorylates Rb protein, which releases E2F transcription factors that are necessary for the transition from G1 to S phase . The inhibition of CDK 4/6 prevents this phosphorylation, keeping E2F factors in check and halting cell cycle progression .
Pharmacokinetics
It’s known that the compound is slightly soluble in dmso and methanol , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of this compound is the inhibition of cell cycle progression . This leads to a halt in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents could affect its bioavailability and distribution within the body .
Biological Activity
tert-butyl 4-(6-((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, commonly referred to as a Palbociclib impurity, is a compound with significant implications in cancer therapy, particularly in relation to cyclin-dependent kinase (CDK) inhibition. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 571189-65-6
- Molecular Formula : C27H35N7O3
- Molecular Weight : 505.61 g/mol
The compound acts primarily as a CDK inhibitor , which is a critical mechanism in the regulation of the cell cycle. By inhibiting CDK activity, the compound can induce cell cycle arrest in cancer cells, thereby preventing proliferation. This action is particularly relevant in the treatment of hormone receptor-positive breast cancer where CDK4/6 inhibitors have shown efficacy.
In vitro Studies
- CDK Inhibition : Research indicates that tert-butyl 4-(6-(8-cyclopentyl...) effectively inhibits CDK4 and CDK6, leading to reduced phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle. This inhibition has been documented in various cancer cell lines .
- Cell Proliferation Assays : In assays conducted on MCF7 and T47D breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an effective anti-proliferative agent .
In vivo Studies
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests its potential utility in clinical settings where CDK inhibition is beneficial .
- Combination Therapies : Studies exploring combination therapies with other chemotherapeutic agents have shown enhanced efficacy when tert-butyl 4-(6-(8-cyclopentyl...) is used alongside hormonal therapies like tamoxifen .
Data Table: Biological Activity Overview
Safety and Toxicology
Preliminary toxicity studies indicate that while the compound possesses potent biological activity, careful consideration of dosage is necessary to mitigate potential off-target effects. Further toxicological assessments are warranted to establish a safety profile for clinical use.
Properties
IUPAC Name |
tert-butyl 4-[6-[(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N7O3/c1-18-15-23(35)34(19-7-5-6-8-19)24-21(18)17-29-25(31-24)30-22-10-9-20(16-28-22)32-11-13-33(14-12-32)26(36)37-27(2,3)4/h9-10,15-17,19H,5-8,11-14H2,1-4H3,(H,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGPCBCGFJESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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